molecular formula C21H23ClN2O3 B3444244 N-(3-chloro-4-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide

Cat. No.: B3444244
M. Wt: 386.9 g/mol
InChI Key: MGHHRQXOOOCMSN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-27-19-8-7-17(14-18(19)22)23-21(26)16-9-11-24(12-10-16)20(25)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHHRQXOOOCMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-methoxyaniline, phenylacetic acid, and piperidine derivatives. The synthesis could involve steps such as:

    Acylation: Reacting 3-chloro-4-methoxyaniline with phenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond.

    Cyclization: Introducing a piperidine ring through cyclization reactions.

    Functional Group Modifications: Introducing the carboxamide group through further functional group transformations.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the chloro or methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for conditions like pain, inflammation, or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide would depend on its specific biological target. It may interact with receptors, enzymes, or ion channels, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives like:

Uniqueness

  • The presence of both chloro and methoxy groups on the phenyl ring may confer unique pharmacological properties, such as increased potency or selectivity for certain biological targets.
  • The specific arrangement of functional groups can influence the compound’s solubility, stability, and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
Reactant of Route 2
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N-(3-chloro-4-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide

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